molecular formula C14H13ClO2S B5765827 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde

4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde

Cat. No.: B5765827
M. Wt: 280.8 g/mol
InChI Key: ODPIGFBZPXZTBX-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-chlorophenol with an appropriate alkylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydroxide.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carboxylic acid.

    Reduction: 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group can enhance binding affinity and specificity, while the thiophene ring can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure but different functional groups.

    5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A compound with similar substituents but a different core structure.

Uniqueness

4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the chlorophenoxy group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c1-2-14-10(7-11(8-16)18-14)9-17-13-6-4-3-5-12(13)15/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIGFBZPXZTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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